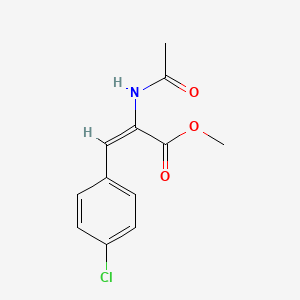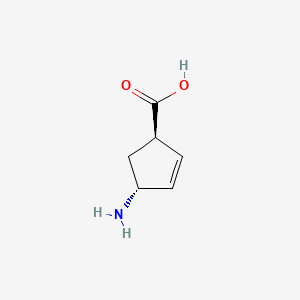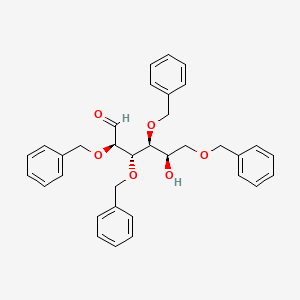
(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
説明
The compound’s name suggests that it is a hexanal molecule with hydroxy (OH) and benzyloxy (C6H5CH2O) functional groups. The (2R,3S,4S,5R) notation indicates the configuration of the chiral centers in the molecule.
Synthesis Analysis
The synthesis of a compound like this would likely involve the selective introduction of the benzyloxy groups through a process like benzylation. The hydroxy group might be introduced through a controlled oxidation reaction.Molecular Structure Analysis
The molecular structure would be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The compound’s reactivity would be studied under various conditions to determine how it reacts with different reagents. This could involve looking at how the benzyloxy and hydroxy groups participate in reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined through various laboratory tests.科学的研究の応用
Research on Related Compounds and Their Applications
Oxidative Stress and Cell Function : Studies on 4-Hydroxy-2,3-nonenal, a biologically active aldehydic end product of lipid peroxidation, reveal its role in modulating biological events such as chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This emphasizes the importance of studying oxidative stress-related compounds for understanding cellular mechanisms and potential therapeutic targets (Dianzani, Barrera, & Parola, 1999).
Environmental Impact of Halogenated Compounds : The environmental and toxicological effects of halogenated compounds, such as dioxins and brominated flame retardants, have been extensively studied. These studies highlight the significance of monitoring and understanding the impact of such compounds on human health and the environment (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Antioxidant Properties of Hydroxycinnamic Acids : Research into the structure-activity relationships of hydroxycinnamic acids provides insights into the antioxidant properties of these compounds, which could inform the study of similar molecular structures for potential antioxidant applications (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Ah Receptor Ligands and Gut Resilience : The study of Ah receptor ligands, including environmental contaminants and dietary components, underscores the complexity of their effects on human health, particularly in relation to gut health and the immune system (Safe, Jayaraman, & Chapkin, 2020).
Safety And Hazards
The compound’s safety and potential hazards would be assessed through toxicology studies. This could involve looking at its effects on cells in vitro and in animal models.
将来の方向性
Future research on this compound could involve further studying its reactivity, exploring its potential uses, and optimizing its synthesis.
Please note that this is a general guide and the specific steps may vary depending on the compound and the goals of the research. For a detailed analysis, you would need to consult scientific literature or conduct laboratory experiments. If you have access to a university or a public library, you might be able to find more information there. You could also consider reaching out to a chemistry professor or a professional chemist for advice. Please remember to handle all chemicals safely and responsibly.
特性
IUPAC Name |
(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHUDRYCYOSXDI-ALMGMPQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254864 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal | |
CAS RN |
53081-25-7 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53081-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Galactose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



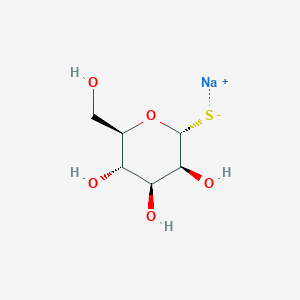


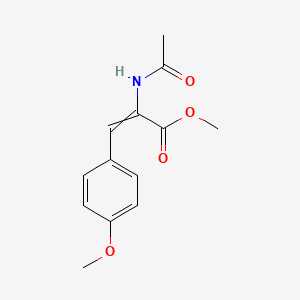
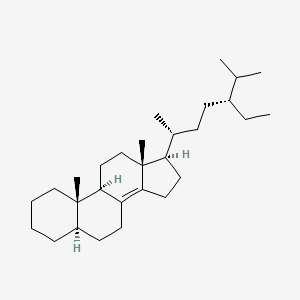
![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)
